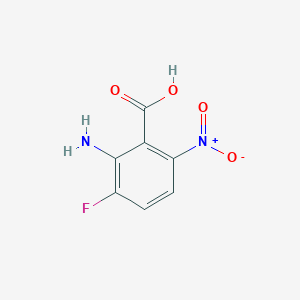![molecular formula C9H7N3O2S2 B13686878 4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
The synthesis of 4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative. The newly synthesized compounds are then characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Analyse Chemischer Reaktionen
4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiadiazole ring. Common reagents used in these reactions include triethylamine, hydrazonoyl chloride, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: The compound can be used in the development of new agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound’s biological activities are attributed to its ability to interfere with essential biochemical pathways in microorganisms or cancer cells. For example, it may inhibit key enzymes or disrupt cellular processes, leading to the death of the target cells . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole: Known for its anticancer activity.
4-(2,5-Dichlorothienyl)-1,3-thiazoles: Exhibits antifungal and antibacterial activities.
1,3,4-Thiadiazole derivatives: Various derivatives have been synthesized and tested for their antimicrobial properties. The uniqueness of this compound lies in its specific structural features and the combination of the methylthio and nitrophenyl groups, which contribute to its distinct biological activities.
Eigenschaften
Molekularformel |
C9H7N3O2S2 |
|---|---|
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
4-(2-methylsulfanyl-5-nitrophenyl)thiadiazole |
InChI |
InChI=1S/C9H7N3O2S2/c1-15-9-3-2-6(12(13)14)4-7(9)8-5-16-11-10-8/h2-5H,1H3 |
InChI-Schlüssel |
YSOZGPAJHKVMGI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])C2=CSN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
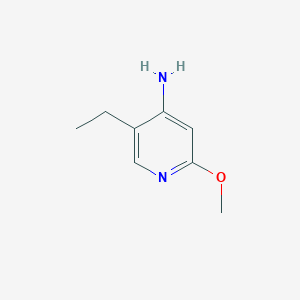
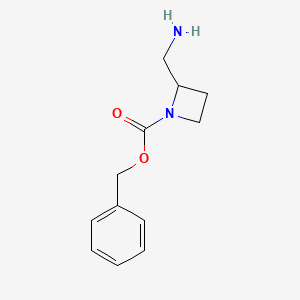
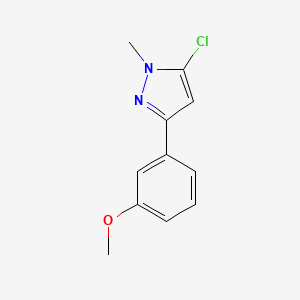

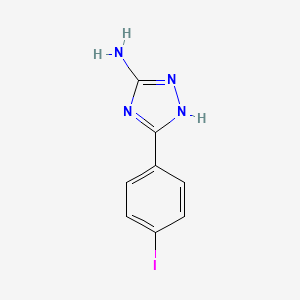
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)

